molecular formula C10H15N5 B4070580 N-ethyl-N-phenylimidodicarbonimidic diamide

N-ethyl-N-phenylimidodicarbonimidic diamide

Cat. No.: B4070580
M. Wt: 205.26 g/mol
InChI Key: KZZXOYFLVCIWCW-UHFFFAOYSA-N
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Description

N-ethyl-N-phenylimidodicarbonimidic diamide is a chemical compound with the molecular formula C10H14N4. It is a member of the imidodicarbonimidic diamide family, which are known for their diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes an imidodicarbonimidic diamide core with ethyl and phenyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-phenylimidodicarbonimidic diamide typically involves the reaction of ethylamine and phenyl isocyanate with a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{C}_6\text{H}_5\text{NCO} + \text{C}_2\text{H}5\text{NH}2 \rightarrow \text{C}{10}\text{H}{14}\text{N}_4 ]

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-phenylimidodicarbonimidic diamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo substitution reactions where one of its substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction may produce this compound hydrides.

Scientific Research Applications

N-ethyl-N-phenylimidodicarbonimidic diamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-ethyl-N-phenylimidodicarbonimidic diamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-ethylimidodicarbonimidic diamide
  • N-phenylimidodicarbonimidic diamide
  • N,N’-dimethylimidodicarbonimidic diamide

Uniqueness

N-ethyl-N-phenylimidodicarbonimidic diamide is unique due to its specific substituents (ethyl and phenyl groups) that confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-(diaminomethylidene)-1-ethyl-1-phenylguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5/c1-2-15(10(13)14-9(11)12)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H5,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZZXOYFLVCIWCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=N)N=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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